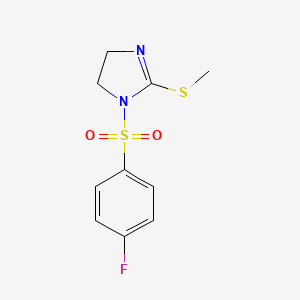

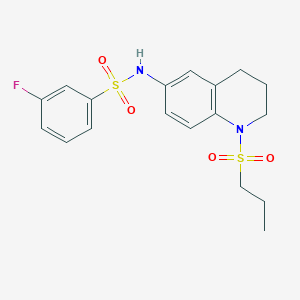

1-(4-Fluorophenyl)sulfonyl-2-methylsulfanyl-4,5-dihydroimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(4-Fluorophenyl)sulfonyl-2-methylsulfanyl-4,5-dihydroimidazole” is a chemical compound that is used in the development of molecular force fields for Molecular Dynamics or Monte Carlo simulations of biomolecular systems . Its applications include the study of biomolecule:ligand complexes, free energy calculations, structure-based drug design, and refinement of x-ray crystal complexes .

Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm³, a boiling point of 475.6±47.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It has a molar refractivity of 75.9±0.5 cm³, and a molar volume of 210.3±7.0 cm³ . The compound has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .Scientific Research Applications

Synthesis and Biological Activity

The compound 1-(4-Fluorophenyl)sulfonyl-2-methylsulfanyl-4,5-dihydroimidazole has been utilized in the synthesis of novel medicinal compounds. For example, derivatives of pyrazoles with similar structures have been synthesized and evaluated for their biological properties, including antioxidant, anti-cancer, and anti-inflammatory activities. These compounds have shown promise in inhibiting enzymes like Cyclooxygenase-2 and Phosphoinositide-3-Kinase, which are crucial in diseases like inflammation and breast cancer. Molecular docking studies have supported the interaction between these synthesized compounds and the target enzymes, highlighting their potential as future COX-2 inhibitors or anti-inflammatory drugs (Thangarasu et al., 2019).

Antimicrobial Evaluation

Imidazole derivatives, similar to 1-(4-Fluorophenyl)sulfonyl-2-methylsulfanyl-4,5-dihydroimidazole, have been synthesized and assessed for antimicrobial properties. Novel series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety have demonstrated notable antimicrobial activities, with some derivatives exceeding the activity of reference drugs. This indicates the potential of such compounds in developing new antimicrobial agents (Alsaedi et al., 2019).

Cancer Research and PI3 Kinase Inhibition

Research on compounds structurally related to 1-(4-Fluorophenyl)sulfonyl-2-methylsulfanyl-4,5-dihydroimidazole, specifically imidazo[1,2-a]pyridine derivatives, has revealed their potential as novel PI3 kinase p110alpha inhibitors. These compounds have shown not only potent p110alpha inhibitory activity but also selectivity over other PI3K isoforms. They have also demonstrated the ability to inhibit cell proliferation in vitro and suppress tumor growth in animal models, suggesting their potential as cancer therapeutic agents (Hayakawa et al., 2007).

Future Directions

The future directions of this compound could involve its use in the development of molecular force fields for simulations of biomolecular systems . It could also be used in the study of biomolecule:ligand complexes, free energy calculations, structure-based drug design, and refinement of x-ray crystal complexes .

properties

IUPAC Name |

1-(4-fluorophenyl)sulfonyl-2-methylsulfanyl-4,5-dihydroimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O2S2/c1-16-10-12-6-7-13(10)17(14,15)9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPMPSZVQZSRHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorobenzenesulfonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2479534.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2479535.png)

![1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2479542.png)

![N-benzyl-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)